molecular formula C19H10Cl2N2O3 B148777 N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine CAS No. 125372-41-0

N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine

Cat. No. B148777
CAS RN: 125372-41-0
M. Wt: 385.2 g/mol
InChI Key: XXIVKPFHOOTVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, commonly known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs) and has potential therapeutic applications in various diseases.

Mechanism of Action

DCPIB acts as a selective inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, which are transmembrane proteins that regulate cell volume. N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine play a crucial role in various physiological processes, including cell proliferation, migration, and apoptosis. DCPIB blocks the chloride ion transport through N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, leading to cell swelling and ultimately cell death.
Biochemical and Physiological Effects:
DCPIB has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase pathway. DCPIB also reduces the infarct size in the heart during ischemia-reperfusion injury by inhibiting N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine. Additionally, DCPIB has been shown to increase the oxygen-carrying capacity of red blood cells, making it a potential treatment for sickle cell disease.

Advantages and Limitations for Lab Experiments

DCPIB has several advantages for lab experiments. It is a selective inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, making it a useful tool for studying the role of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine in physiological processes. DCPIB is also stable and can be easily synthesized in large quantities. However, DCPIB has some limitations. It is not a specific inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine and can also inhibit other ion channels. Additionally, DCPIB has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for DCPIB research. One potential direction is to investigate the use of DCPIB in treating heart diseases, such as myocardial infarction and heart failure. Another direction is to explore the anticancer properties of DCPIB and its potential use in combination with other anticancer drugs. Additionally, DCPIB can be studied for its potential use in treating other diseases, such as sickle cell disease and stroke. Further research is also needed to optimize the synthesis method and improve the specificity of DCPIB for N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine.

Synthesis Methods

The synthesis of DCPIB involves the reaction of 2-nitronaphtho[2,1-b]furan-7-amine with 2,4-dichlorobenzaldehyde in the presence of a base. The reaction yields DCPIB as a yellow solid with a purity of over 95%. The synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

DCPIB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, making it a potential treatment for heart diseases. DCPIB has also been studied for its anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, DCPIB has been investigated for its potential use in treating cystic fibrosis, sickle cell disease, and stroke.

properties

CAS RN

125372-41-0

Molecular Formula

C19H10Cl2N2O3

Molecular Weight

385.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2-nitrobenzo[e][1]benzofuran-7-yl)methanimine

InChI

InChI=1S/C19H10Cl2N2O3/c20-13-3-1-12(17(21)8-13)10-22-14-4-5-15-11(7-14)2-6-18-16(15)9-19(26-18)23(24)25/h1-10H

InChI Key

XXIVKPFHOOTVQV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=CC4=C(C=C(C=C4)Cl)Cl

synonyms

N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.